1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride

Description

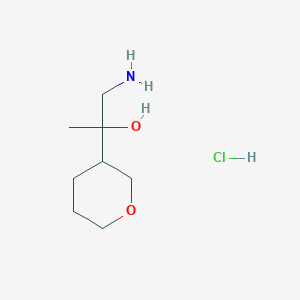

1-Amino-2-(oxan-3-yl)propan-2-ol; hydrochloride is a secondary amine derivative featuring a propan-2-ol backbone substituted with an oxane (tetrahydropyran) ring at the 2-position and an amino group. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

1-amino-2-(oxan-3-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(10,6-9)7-3-2-4-11-5-7;/h7,10H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKNSCCJQHLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCOC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of oxane-3-carboxylic acid with 1-amino-2-propanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through crystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of temperature and pH, and efficient purification techniques such as distillation and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride has several notable applications:

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity. Research indicates it could serve as an intermediate in the synthesis of novel pharmaceuticals targeting specific biological pathways .

Biochemical Assays

It is used as a substrate in various biochemical assays, particularly in studies related to enzyme mechanisms. Its ability to form hydrogen bonds with biological molecules allows it to modulate enzyme activity and receptor binding effectively .

Organic Synthesis

As a building block in organic synthesis, this compound can be utilized in the development of more complex molecules. Its unique structure enables diverse chemical reactions, including oxidation and substitution reactions that are valuable in synthetic chemistry .

Biological Activities

Preliminary studies suggest that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in antimicrobial drug development.

- Enzyme Inhibition : The interaction of this compound with specific enzymes may lead to insights into drug design aimed at inhibiting undesirable enzymatic activities .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Pharmacological Studies : Research focusing on the inhibition of specific enzymes has shown promise for this compound as a lead compound for developing drugs that target phospholipidosis pathways .

- Antimicrobial Efficacy : In vitro assays demonstrated that related compounds exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that 1-amino derivatives may also possess similar properties .

Mechanism of Action

The mechanism of action of 1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

a. Aryl-Substituted Analogs

- 1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride (C₉H₁₃BrClNO, MW 266.57): The bromophenyl group introduces steric bulk and electron-withdrawing effects, altering electronic distribution compared to the oxane ring. This compound is a crystalline powder with RT storage stability .

- 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride (C₉H₁₂N₂O₃·HCl, MW 232.66): The nitro group increases polarity and acidity, affecting solubility in organic solvents like chloroform and DMSO .

b. Fluorinated Derivatives

- 1-Amino-2-(4-fluorophenyl)-3,3,3-trifluoropropan-2-ol hydrochloride (C₉H₁₀ClF₄NO, MW 259.63): Fluorination enhances metabolic stability and lipophilicity. The trifluoromethyl group creates a strong electron-deficient aromatic system, contrasting with the electron-rich oxane ring .

- 1-Amino-3,3,3-trifluoro-2-(m-tolyl)propan-2-ol hydrochloride (C₁₀H₁₃ClF₃NO, MW 255.67): Methyl and trifluoromethyl groups balance hydrophobicity and electronic effects, influencing receptor binding .

c. Cycloalkyl and Heterocyclic Analogs

- 1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride: The methoxy group provides electron-donating effects, increasing solubility in polar solvents compared to the oxane substituent .

Structural Conformation and Stability

- Crystal Structures: Propranolol derivatives exhibit gauche conformations in the -CH(OH)-CH₂-NH- side chain, critical for receptor binding. The oxane ring in the target compound likely restricts rotation, stabilizing bioactive conformations .

- Hydrochloride Salt Effects: All compared compounds utilize hydrochloride salts to enhance solubility (e.g., 1-(Aminooxy)propan-2-ol hydrochloride) , a strategy critical for bioavailability.

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Biological Activity

1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride, with the molecular formula C₈H₁₈ClNO₂, is an amino alcohol derivative notable for its structural complexity, which includes an oxane ring, an amino group, and a hydroxyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

| Functional Groups | Amino group, Hydroxyl group, Oxane ring |

| Chiral Centers | Yes |

The presence of both an amino and hydroxyl group suggests potential interactions with various biological molecules, particularly in neurotransmission and enzyme activity modulation.

1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride's biological activity is hypothesized to arise from its ability to interact with neurotransmitter systems and enzymes. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The hydroxyl group may also stabilize these interactions through additional hydrogen bonding, influencing various biochemical pathways.

Biological Activities

Research indicates several potential biological activities associated with 1-amino-2-(oxan-3-yl)propan-2-ol hydrochloride:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially due to its antioxidant properties.

- Antioxidant Activity : The structural characteristics of the compound enable it to scavenge free radicals, contributing to its antioxidant potential.

- Enzyme Inhibition : Its interactions with specific enzymes could lead to inhibition of metabolic pathways, which may have therapeutic implications in various diseases.

Case Studies and Research Findings

Several studies have explored the biological relevance of 1-amino-2-(oxan-3-yl)propan-2-ol hydrochloride:

- Neuroprotective Studies : In vitro assays demonstrated that the compound could reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism that warrants further investigation in vivo.

- Antioxidant Assays : The compound exhibited significant scavenging activity against common free radicals in laboratory settings, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

- Enzyme Interaction Studies : Initial findings suggest that 1-amino-2-(oxan-3-yl)propan-2-ol hydrochloride can modulate the activity of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Comparative Analysis

To better understand the uniqueness of 1-amino-2-(oxan-3-yl)propan-2-ol hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(oxan-3-yl)propan-2-ol | C₈H₁₇NO₂ | Chiral center; similar functional groups |

| 3-Amino-propanol | C₃H₉NO | Simpler structure; lacks oxane ring |

| 4-Amino-pentanol | C₅H₁₃NO | Longer carbon chain; different biological activity |

The complexity of 1-amino-2-(oxan-3-yl)propan-2-ol hydrochloride’s structure likely contributes to its distinct biological properties compared to simpler amino alcohols or aliphatic amines.

Q & A

Q. Basic Characterization :

- NMR : -NMR (DO) identifies protons on the tetrahydropyran ring (δ 3.5–4.0 ppm) and the amino group (δ 1.8–2.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity .

Advanced Contradiction Resolution : - For overlapping peaks in NMR, use -DEPT or 2D-COSY to resolve stereochemical ambiguities .

- Cross-validate mass spectrometry (HRMS) with theoretical isotopic patterns to confirm molecular formula .

How can computational modeling predict the reactivity of 1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride in nucleophilic reactions?

Q. Advanced Method :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the amino group, predicting nucleophilic attack sites .

- Compare with experimental results (e.g., alkylation yields) to validate computational models. Adjust solvent parameters (e.g., dielectric constant) in simulations to match reaction environments .

What strategies mitigate instability in aqueous solutions, and how are degradation products identified?

Q. Stability Studies :

- Accelerated Testing : Expose the compound to varying pH (2–12) and temperatures (40–60°C) for 72 hours. Monitor degradation via LC-MS .

- Major Degradation Pathways : Hydrolysis of the tetrahydropyran ring under acidic conditions generates 3-hydroxypropanoic acid derivatives. Stabilize with buffered solutions (pH 6–7) .

How is regioselectivity achieved in substitution reactions involving the amino group?

Q. Advanced Reaction Design :

- Protection/Deprotection : Use Boc or Fmoc groups to block the amino group, directing electrophiles to the hydroxyl or tetrahydropyran oxygen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group in SN2 reactions .

What in vitro assays are suitable for evaluating biological activity, and how are false positives minimized?

Q. Biological Screening :

- Receptor Binding Assays : Radioligand displacement (e.g., β-adrenergic receptors) with IC calculations. Include negative controls (e.g., propranolol) to validate specificity .

- Cytotoxicity Testing : Use MTT assays on HEK293 cells to rule out nonspecific effects .

How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

Q. Chiral Analysis :

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (80:20) to separate enantiomers .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) for >99% enantiomeric excess .

What scale-up challenges arise in industrial synthesis, and how are they addressed?

Q. Advanced Process Chemistry :

- Heat Management : Use continuous flow reactors to control exothermic amination steps, minimizing byproducts .

- Purification : Replace column chromatography with fractional crystallization using ethanol/water mixtures for cost-effective scale-up .

How do steric effects from the tetrahydropyran ring influence reaction kinetics?

Q. Advanced Mechanistic Study :

- Compare reaction rates with/without the tetrahydropyran moiety. For example, the ring’s steric bulk reduces acylation efficiency by 40% versus linear analogs .

- Use molecular dynamics simulations to visualize steric hindrance during transition-state formation .

What protocols validate the compound’s compliance with pharmaceutical impurity standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.